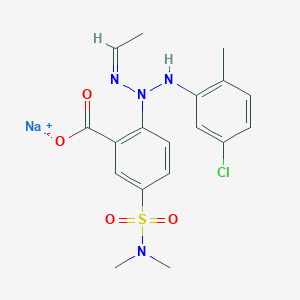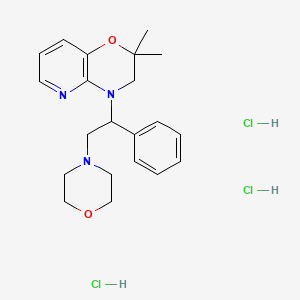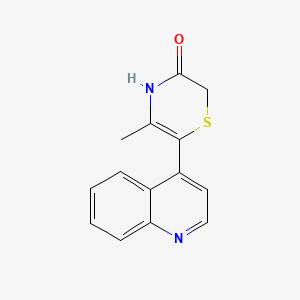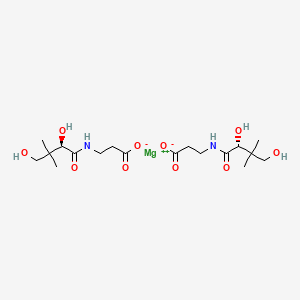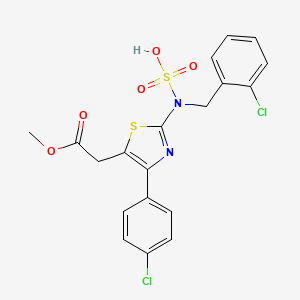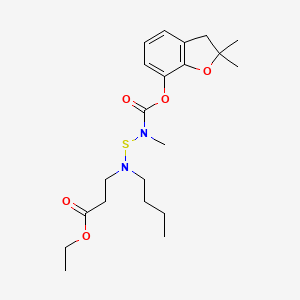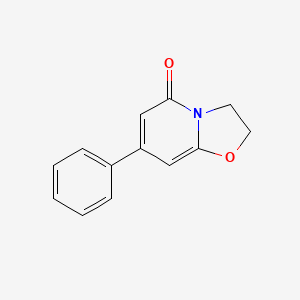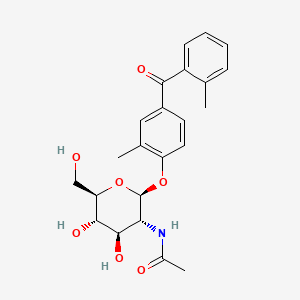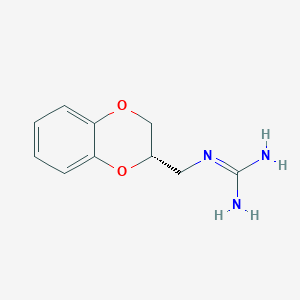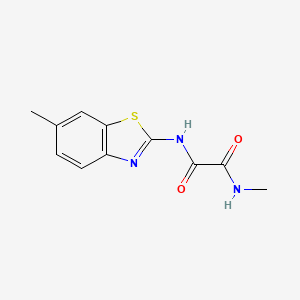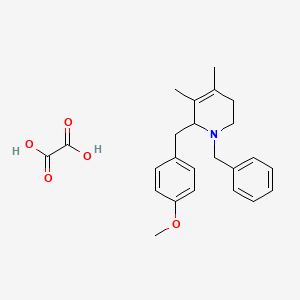
1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate is a complex organic compound with a molecular formula of C22H27NO It is known for its unique structure, which includes a pyridinium core substituted with benzyl, methoxyphenyl, and dimethyl groups
Méthodes De Préparation
The synthesis of 1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate typically involves multiple steps. The synthetic route often starts with the preparation of the pyridinium core, followed by the introduction of the benzyl, methoxyphenyl, and dimethyl groups through various chemical reactions. Common reagents used in these reactions include benzyl chloride, methoxybenzyl chloride, and dimethylamine. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the replacement of specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate can be compared with other similar compounds, such as:
1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridine: This compound shares a similar core structure but lacks the pyridinium hydrogen oxalate moiety.
1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium chloride: This compound has a chloride counterion instead of the hydrogen oxalate. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrogen oxalate moiety, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
94107-36-5 |
|---|---|
Formule moléculaire |
C24H29NO5 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
1-benzyl-6-[(4-methoxyphenyl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine;oxalic acid |
InChI |
InChI=1S/C22H27NO.C2H2O4/c1-17-13-14-23(16-20-7-5-4-6-8-20)22(18(17)2)15-19-9-11-21(24-3)12-10-19;3-1(4)2(5)6/h4-12,22H,13-16H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
VCMIRIQOAQFPDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(N(CC1)CC2=CC=CC=C2)CC3=CC=C(C=C3)OC)C.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
